4-Chloroquinazolin-6-amine

Übersicht

Beschreibung

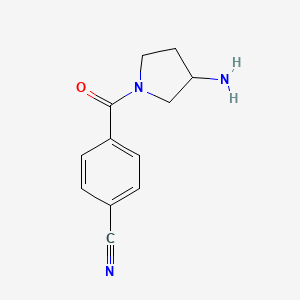

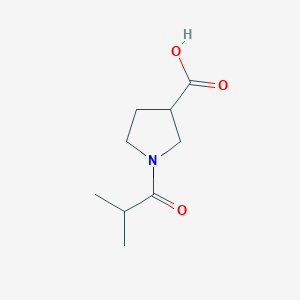

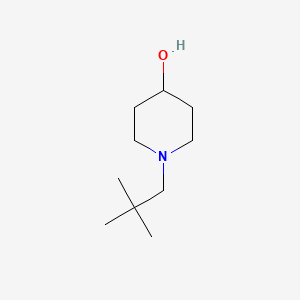

4-Chloroquinazolin-6-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a solid substance and is stored in a dark place, sealed in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of quinazoline derivatives, including 4-Chloroquinazolin-6-amine, has been a subject of interest due to their significant biological activities . Recent advances in the synthesis of 4-quinazoline derivatives have been highlighted, with methods using transition metal catalysis published between 2014 and 2017 .Molecular Structure Analysis

The molecular structure of 4-Chloroquinazolin-6-amine consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 179.606 Da and the monoisotopic mass is 179.025024 Da .Physical And Chemical Properties Analysis

4-Chloroquinazolin-6-amine is a solid substance . It has a molecular weight of 179.61 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemoselectivity in Amination

The chemoselectivity in the amination of 4-chloroquinazolines with amino-pyrazoles was explored, revealing that 4-chloroquinazolines selectively undergo amination with different amino groups under varied conditions, which could be crucial for the development of specific chemical compounds in medicinal chemistry (Shen et al., 2010).

Synthesis of Bioactive Compounds

4-Chloroquinazolin-6-amine serves as a precursor in synthesizing a range of bioactive compounds. For instance, it was used in the preparation of 4-aminoquinazoline derivatives, which showed potential as inhibitors against tumor cells, suggesting its critical role in developing novel anticancer agents (Liu et al., 2007).

Anticancer Agent Development

A derivative of 4-chloroquinazolin-6-amine, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and an effective anticancer agent. It demonstrated significant efficacy in cancer models and had high blood-brain barrier penetration, highlighting its potential in treating brain-related cancers (Sirisoma et al., 2009).

Green Chemistry Approaches

The compound was involved in the development of solvent- and chromatography-free amination of π-deficient nitrogen heterocycles under microwave irradiation. This process is significant for medicinal chemistry as it offers a greener, more efficient alternative for synthesizing aminated heterocycles, avoiding the use of harmful organic solvents (Staderini et al., 2013).

Synthesis of Novel Compounds with Anticancer Properties

4-Chloroquinazolin-6-amine was used in the synthesis of indole-aminoquinazoline hybrids, showing cytotoxicity against various cancer cell lines. This demonstrates its role in developing new chemotherapeutic agents and exploring their mechanisms of action (Mphahlele et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloroquinazolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVFALBSKMDWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593005 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinazolin-6-amine | |

CAS RN |

208533-37-3 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)

![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)